

mass spectrometry fragmentation pattern of 5-(2-Hydroxyethyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 5-(2-Hydroxyethyl)pyrrolidin-2-one

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An Application Note on the Mass Spectrometric Fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone

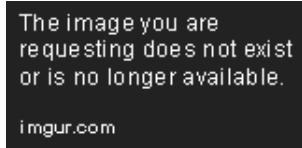
Authored by: Gemini, Senior Application Scientist Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), a substituted lactam, is a versatile chemical intermediate utilized in a range of industrial and research applications. Structurally, it is an analog of N-methyl-2-pyrrolidone (NMP) and shares its utility as a polar aprotic solvent, but with the added functionality of a primary alcohol. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite identification in drug development, and for quality control in chemical synthesis.

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of N-(2-Hydroxyethyl)-2-pyrrolidone under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. While the user query specified **5-(2-Hydroxyethyl)pyrrolidin-2-one**, publicly available, high-quality mass spectral data for this specific isomer is scarce. In contrast, its more common isomer, N-(2-Hydroxyethyl)-2-pyrrolidone, is well-documented. Given their structural similarity and the greater availability of reference data, this guide will focus on the N-substituted isomer, providing a robust framework for the analytical characterization of this class of compounds. We will delve into the mechanistic origins of the observed fragment ions, supported by experimental data and established fragmentation principles for heterocyclic and alcohol-containing molecules.

Molecular Profile

A clear understanding of the analyte's properties is the foundation of any analytical method development.

| Property | Value | Source |
|-------------------|---|--|
| IUPAC Name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | [NIST] |
| Synonyms | N-(2-Hydroxyethyl)-2-pyrrolidone, HEP | [NIST] |
| Molecular Formula | C ₆ H ₁₁ NO ₂ | [1][2][3] |
| Molecular Weight | 129.16 g/mol | [1][2][3] |
| Monoisotopic Mass | 129.078979 Da | [4] |
| Structure |  The image you are requesting does not exist or is no longer available. imgur.com | (Structure rendered based on IUPAC name) |

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation. The EI mass spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone is characterized by a discernible molecular ion and several key fragment ions that reveal its structural features.

Observed EI Mass Spectrum

The principal ions observed in the 70 eV EI mass spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone are summarized below. The data is compiled from the NIST Mass Spectrometry Data Center.[3][5]

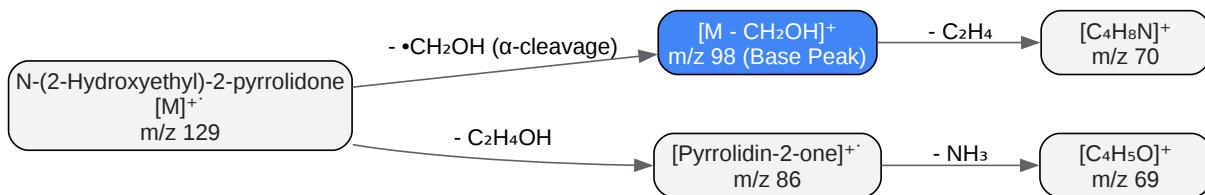
| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 129 | 18.4 | $[M]^+$ (Molecular Ion) |
| 98 | 100.0 | $[M - CH_2OH]^+$ |
| 86 | 19.4 | [Pyrrolidin-2-one] $^+$ |
| 70 | 59.9 | $[M - C_2H_4O - H]^+$ or $[C_4H_8N]^+$ |
| 69 | 24.7 | $[C_4H_5O]^+$ or $[C_3H_3NO]^+$ |
| 41 | 32.2 | $[C_3H_5]^+$ or $[C_2H_3N]^+$ |

Mechanistic Elucidation of Key EI Fragments

The fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone in EI-MS is driven by the localization of the positive charge on either the nitrogen or oxygen atoms, leading to specific bond cleavages.

- Formation of the Base Peak (m/z 98): The most abundant ion in the spectrum is formed via an alpha-cleavage event adjacent to the hydroxyl group. This involves the loss of a hydroxymethyl radical ($\bullet CH_2OH$), a characteristic fragmentation pathway for primary alcohols.^[6] The resulting ion is a stable, resonance-stabilized species.
- Formation of m/z 86: This ion corresponds to the pyrrolidin-2-one radical cation. Its formation involves the cleavage of the C-N bond connecting the ethyl side chain to the lactam ring, with the charge retained on the heterocyclic portion.
- Formation of m/z 70: This fragment likely arises from the base peak (m/z 98) through the loss of ethylene (C_2H_4), a common neutral loss from ethyl-substituted rings. Alternatively, it can be formed by the cleavage of the side chain and subsequent rearrangement.

The relationships between these key fragments are illustrated in the workflow below.

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Caption: Proposed EI fragmentation pathway for N-(2-Hydroxyethyl)-2-pyrrolidone.

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces protonated molecules, $[M+H]^+$, with minimal in-source fragmentation.^[7] To elicit structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron $[M+H]^+$ ion proceeds through different, often more predictable, pathways than the odd-electron ions generated by EI.

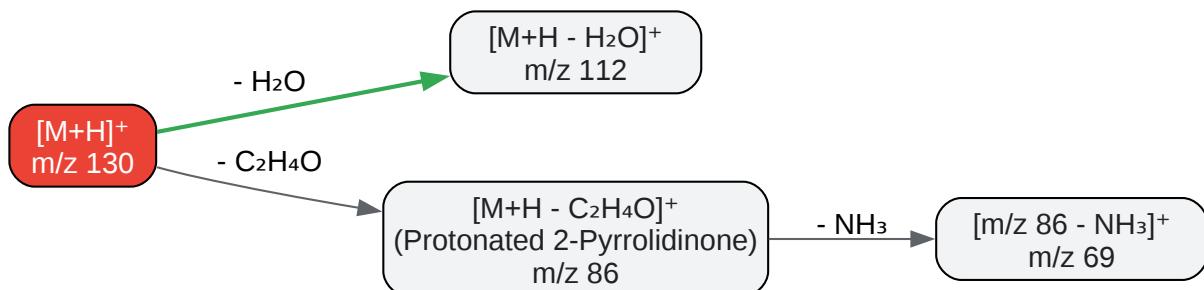
Proposed ESI-MS/MS Fragmentation Pathway

For N-(2-Hydroxyethyl)-2-pyrrolidone, the protonated molecule $[M+H]^+$ has an m/z of 130. The fragmentation is expected to be initiated at the sites of protonation, which are most likely the amide oxygen or the hydroxyl oxygen.

- Loss of Water (m/z 112): A dominant and highly characteristic fragmentation for protonated alcohols is the neutral loss of water (18 Da). This proceeds via a proton transfer from the protonated site to the hydroxyl group, followed by elimination. The resulting m/z 112 ion is a stable carbocation.
- Loss of Ethylene Oxide (m/z 86): Cleavage of the N-C bond of the side chain can lead to the formation of the protonated 2-pyrrolidinone ion at m/z 86, with the concomitant loss of neutral ethylene oxide (44 Da). This pathway is analogous to fragmentation observed in other N-alkylated pyrrolidinones.^[8]

- Ring Opening and Subsequent Losses: Protonation on the amide oxygen can weaken the ring structure, initiating a ring-opening cascade. Subsequent fragmentation can lead to the loss of carbon monoxide (CO, 28 Da) and other small neutral molecules. For instance, the ion at m/z 86 can further fragment by losing ammonia (NH₃) to yield an ion at m/z 69.[8]

This proposed fragmentation scheme provides a logical pathway for identifying the molecule and its structural isomers.



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Caption: Proposed ESI-MS/MS fragmentation of protonated N-(2-Hydroxyethyl)-2-pyrrolidone.

Experimental Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific instrumentation and analytical goals.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of HEP in relatively clean samples where volatility is not a limiting factor.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the sample.
- Dissolve in 1 mL of a suitable volatile solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar column.
- Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
- Injection Volume: 1 μ L.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
 - Initial temperature: 80°C, hold for 1 min.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 min at 280°C.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-350.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing HEP in complex aqueous matrices, such as biological fluids or environmental samples.

1. Sample Preparation:

- Prepare stock solutions as described in the GC-MS protocol.
- The final sample for injection should be prepared in the initial mobile phase conditions to ensure good peak shape. For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary.

2. LC-MS/MS Instrumentation and Parameters:

- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent reversed-phase column. For highly polar characteristics, a HILIC column could be considered.^[9]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-0.5 min: 5% B.

- 0.5-3.0 min: 5% to 95% B.
- 3.0-4.0 min: Hold at 95% B.
- 4.0-4.1 min: 95% to 5% B.
- 4.1-5.0 min: Hold at 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μ L.
- MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- IonSpray Voltage: +5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 35 psi.
- Collision Gas (CAD): Nitrogen, medium setting.
- MS/MS Transitions (MRM for quantification):
 - Q1: 130.1 → Q3: 112.1 (Loss of H₂O)
 - Q1: 130.1 → Q3: 86.1 (Loss of C₂H₄O)

Conclusion

The mass spectrometric fragmentation of N-(2-Hydroxyethyl)-2-pyrrolidone is predictable and highly informative. Under EI, the molecule produces a characteristic base peak at m/z 98 resulting from the loss of a hydroxymethyl radical. Under ESI-MS/MS conditions, the protonated molecule at m/z 130 readily loses water to form a prominent fragment at m/z 112. These distinct fragmentation patterns provide a reliable basis for the confident identification and quantification of this compound in various analytical applications. The protocols provided herein offer a robust starting point for method development for researchers, scientists, and drug development professionals.

References

- Dodds, E. D., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies.
- Jackson, G., et al. (2020). Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [Link]
- PubChem. Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone.
- Chemistry LibreTexts. (2023).

- NIST. 2-Pyrrolidinone. NIST Chemistry WebBook. [\[Link\]](#)
- ChemBK. N-(2-Hydroxyethyl)-2-pyrrolidone. [\[Link\]](#)
- NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. [\[Link\]](#)
- NIST. Mass Spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. [\[Link\]](#)
- Kertesz, V., & Van Berkel, G. J. (2019).

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Sources

- 1. chembk.com [chembk.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 3. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
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